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Compound Name: (E)-(1,4-13C2)but-2-enedioic acid

Cat. No.: B135278 Get Quote

Introduction

Fumarate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical

signaling molecule, or "oncometabolite," whose accumulation is linked to cancer and

inflammatory diseases.[1][2] Mutations in the gene encoding fumarate hydratase (FH), the

enzyme that converts fumarate to malate, lead to profound intracellular fumarate accumulation.

[3][4] This accumulation drives significant metabolic and signaling reprogramming. Stable

isotope-labeled fumarate and its precursors are invaluable tools for elucidating these complex

roles in mitochondrial research. By tracing the fate of isotopes (e.g., ¹³C), researchers can map

metabolic fluxes, identify novel biochemical pathways, and quantify the impact of fumarate on

cellular processes. These application notes provide an overview of key uses for labeled

fumarate and detailed protocols for their implementation.

Application Note 1: Tracing Metabolic Rewiring in
Fumarate Hydratase (FH) Deficiency
The loss of FH activity truncates the TCA cycle, causing fumarate to accumulate to millimolar

concentrations and forcing a major metabolic rewiring to support cell survival and growth.[1][5]

Labeled precursors, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, are used to trace how cells

adapt their metabolism. In FH-deficient cells, this rewiring often involves a shift towards aerobic

glycolysis (the Warburg effect) and an increased reliance on reductive carboxylation of

glutamine-derived α-ketoglutarate to support lipid synthesis.[1][3] Tracing experiments can

precisely map the contributions of these alternative pathways.
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Key Applications:
Mapping the diversion of glucose and glutamine carbons in FH-deficient cells.

Quantifying the activity of pathways like reductive carboxylation.[1]

Assessing the metabolic effects of potential therapeutic agents targeting these rewired

pathways.

Quantitative Data Summary
Parameter Reported Value

Cell/System
Context

Significance

Intracellular Fumarate ~5 mM
Fumarate Hydratase

(FH)-deficient cells

Demonstrates the

massive accumulation

resulting from enzyme

loss.[5]

Intracellular Fumarate ~8-10 fmol/cell

Fh1-deficient Mouse

Embryonic Fibroblasts

(MEFs)

High levels compared

to wild-type, where it

is often undetectable

by the same methods.

[2]

HIF Prolyl

Hydroxylase Inhibition

(Ki)

50-80 µmol/L In vitro enzyme assay

Shows that

pathologically relevant

fumarate

concentrations can

inhibit key oxygen-

sensing enzymes.[6]

LC-MS/MS LLOQ 0.2 µM (0.023 µg/mL) Aqueous solution

Defines the lower limit

of quantitation for

sensitive analytical

methods used in

tracing studies.[7]

Signaling Pathway: Metabolic Rewiring in FH Deficiency
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Application Note 2: Probing Fumarate-Induced
Protein Succination
A major consequence of fumarate accumulation is the non-enzymatic, covalent modification of

cysteine residues in proteins, a post-translational modification known as succination.[5] This

process can alter protein function and has been implicated in the pathogenic mechanisms of

FH deficiency.[2][8] For example, succination of KEAP1 leads to the stabilization and activation

of the antioxidant transcription factor NRF2.[9] Using ¹³C-labeled fumarate allows for the direct

tracking of fumarate adducts on specific proteins, enabling the identification of novel targets

and the quantification of succination levels.

Key Applications:
Identifying novel protein targets of succination.

Quantifying changes in protein succination in response to genetic or pharmacological

perturbations.

Validating succination as a biomarker for FH-deficient tumors.[10]

Signaling Pathway: Fumarate-Induced NRF2 Activation
via KEAP1 Succination
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Succination of KEAP1 by fumarate leads to NRF2 activation.
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Application Note 3: Fumarate as a Terminal Electron
Acceptor in Hypoxia
Under conditions where oxygen, the canonical terminal electron acceptor (TEA) of the

mitochondrial electron transport chain (ETC), is limited, cells can use alternative mechanisms

to maintain essential mitochondrial functions. Recent research has shown that fumarate can

act as a TEA.[11] When oxygen reduction is impeded, the accumulation of ubiquinol (QH₂)

drives the reversal of succinate dehydrogenase (SDH, Complex II), which then reduces

fumarate to succinate.[11] This process allows for the continued oxidation of NADH by

Complex I and dihydroorotate by DHODH, sustaining pathways like pyrimidine biosynthesis.

Stable isotope tracing with labeled glutamine, aspartate, or fumarate is essential to

demonstrate this reverse flux through SDH.

Key Applications:
Demonstrating the reversal of SDH activity under hypoxic or ETC-inhibited conditions.

Quantifying the contribution of fumarate reduction to maintaining mitochondrial membrane

potential and biosynthesis.[11]

Investigating the tissue-specific capacity for using fumarate as a TEA.[11]

Logical Relationship: Fumarate as a Terminal Electron
Acceptor
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Mechanism of fumarate acting as an electron sink in hypoxia.
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Application Note 4: In Vivo Imaging of Necrosis with
Hyperpolarized ¹³C-Fumarate
Hyperpolarized magnetic resonance imaging (MRI) is a powerful, non-invasive technique for

imaging metabolism in real-time.[12][13] Using dynamic nuclear polarization (DNP), the ¹³C

signal can be enhanced by over 10,000-fold.[13][14] Hyperpolarized [1,4-¹³C₂]fumarate serves

as an imaging agent to detect cell necrosis. In viable cells, fumarate transport across the

plasma membrane is slow. However, in necrotic cells with compromised membrane integrity,

the injected hyperpolarized fumarate can readily access cytosolic and mitochondrial fumarase,

which catalyzes its hydration to [1,4-¹³C₂]malate.[12][14] The conversion of hyperpolarized

fumarate to malate can thus be imaged by MRI as a specific marker of necrosis, providing a

method for early assessment of tumor response to therapy.[12]

Key Applications:
Non-invasive, real-time imaging of tumor necrosis in response to cancer therapy.[12]

Assessing tissue damage in other pathologies involving necrosis, such as ischemia or

infection.[12]

Distinguishing between cytostatic and cytotoxic therapeutic effects in vivo.

Experimental Protocols
Protocol 1: Stable Isotope Tracing of Cellular
Metabolism with Labeled Precursors
This protocol describes a general workflow for tracing the metabolism of ¹³C-labeled glucose or

glutamine in cultured cells to assess the impact of FH deficiency.

Materials:

Cell culture medium (e.g., DMEM, glucose- and glutamine-free)

Dialyzed fetal bovine serum (dFBS)

[U-¹³C]-glucose or [U-¹³C]-glutamine (or other desired tracer)
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Phosphate-buffered saline (PBS), ice-cold

Extraction solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C

Cell scrapers

Microcentrifuge tubes

Centrifuge capable of 4°C and >15,000 x g

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

Cell Seeding: Plate cells (e.g., FH-deficient and wild-type control lines) in multi-well plates

(e.g., 6-well) and grow to ~75-80% confluency.

Tracer Introduction:

Prepare "labeling medium" by supplementing base medium with dFBS, required amino

acids, and the stable isotope tracer (e.g., 10 mM [U-¹³C]-glucose).

Aspirate the growth medium, wash cells once with PBS.

Add the pre-warmed labeling medium to the cells.

Labeling: Incubate cells for a desired time course. For steady-state analysis, this is typically

8-24 hours. For kinetic flux analysis, multiple shorter time points are taken.[15][16]

Metabolite Extraction:

Place the plate on ice. Aspirate the labeling medium.

Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.

Add a sufficient volume of -80°C 80% methanol to each well (e.g., 1 mL for a 6-well plate).

[17]

Place the plate on dry ice for 10 minutes to ensure rapid quenching of metabolism.
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Scrape the cells in the methanol and transfer the cell lysate/solvent mixture to a pre-chilled

microcentrifuge tube.

Sample Processing:

Vortex the tubes thoroughly.

Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet protein and cell

debris.

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for

LC-MS analysis.

LC-MS Analysis:

Analyze the extracts using an appropriate LC-MS method (e.g., HILIC or reversed-phase

chromatography coupled to a high-resolution mass spectrometer).

Collect data in full scan mode to detect all isotopologues of downstream metabolites (e.g.,

malate, citrate, aspartate).

Data Analysis:

Identify metabolite peaks based on accurate mass and retention time.

Calculate the mass isotopologue distribution (MID) for each metabolite by integrating the

peak areas for each isotopologue (M+0, M+1, M+2, etc.).

Correct for the natural abundance of ¹³C to determine the fractional enrichment and trace

the metabolic pathways.

Experimental Workflow: Stable Isotope Tracing
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1. Seed Cells
(e.g., FH+/+ and FH-/-)

2. Culture to ~80% Confluency

3. Introduce Medium with
¹³C-Labeled Tracer
(e.g., ¹³C-Glucose)
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Step-by-step workflow for a cell-based isotope tracing experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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